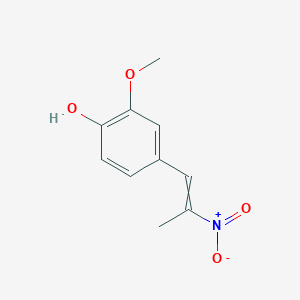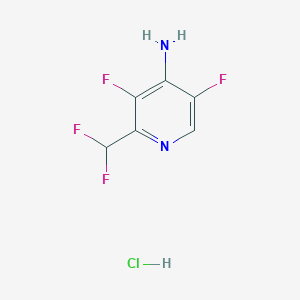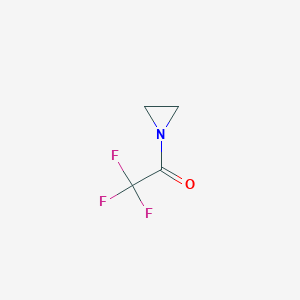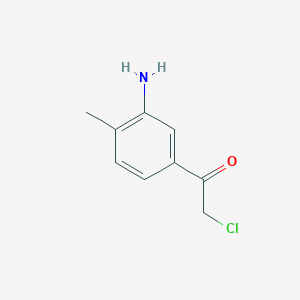
4,11-Dimethyltetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,11-Dimethyltetradecane is a hydrocarbon with the molecular formula C16H34. It is a derivative of tetradecane, characterized by the presence of two methyl groups at the 4th and 11th positions of the carbon chain. This compound is a colorless liquid with low volatility and hydrophobic properties .
Méthodes De Préparation
4,11-Dimethyltetradecane can be synthesized through various methods. One common approach involves the hydrogenation of hydrocarbons. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods often involve catalytic hydrogenation processes, where the starting materials are subjected to high pressure and temperature in the presence of a catalyst .
Analyse Des Réactions Chimiques
4,11-Dimethyltetradecane, like other alkanes, primarily undergoes reactions such as oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for alkanes, but they can occur under specific conditions, such as the use of hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogenation is a typical substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light
Applications De Recherche Scientifique
4,11-Dimethyltetradecane has various applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reference compound in chromatographic analysis.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it can serve as a model compound in pharmacokinetic studies to understand the behavior of hydrophobic molecules in biological systems.
Mécanisme D'action
The mechanism of action of 4,11-Dimethyltetradecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its interactions are mainly driven by van der Waals forces and hydrophobic interactions, which can influence the behavior of other molecules in the vicinity .
Comparaison Avec Des Composés Similaires
4,11-Dimethyltetradecane can be compared with other similar alkanes, such as:
Tetradecane: The parent compound without the methyl substitutions.
2,6-Dimethyltetradecane: Another isomer with methyl groups at different positions.
Hexadecane: A longer-chain alkane with similar hydrophobic properties.
The uniqueness of this compound lies in its specific methyl substitutions, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity .
Propriétés
Numéro CAS |
55045-12-0 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
4,11-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-11-15(3)13-9-7-8-10-14-16(4)12-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
BDCDHEIUTMAZLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)

![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)




![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)

